2-Bromonon-2-ene
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Overview
Description
2-Bromonon-2-ene: is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a nonene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromonon-2-ene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to Non-2-ene: This method involves the addition of hydrogen bromide to non-2-ene under controlled conditions to yield this compound.
Halogenation of Non-2-ene: Another method involves the direct halogenation of non-2-ene using bromine in the presence of a catalyst or under UV light.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where non-2-ene is reacted with bromine in a continuous flow reactor. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromonon-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form non-2-yne.
Addition Reactions: It can participate in addition reactions with various reagents to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Addition Reactions: Reagents like hydrogen, halogens, and hydrogen halides are commonly used.
Major Products Formed:
Substitution Reactions: Products include non-2-ol and other substituted nonenes.
Elimination Reactions: The major product is non-2-yne.
Addition Reactions: Products include dibromononane, nonane, and bromononane.
Scientific Research Applications
2-Bromonon-2-ene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromonon-2-ene involves its reactivity as an alkene and a brominated compound. It can participate in various chemical reactions due to the presence of the bromine atom, which makes it a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbon-carbon bonds in addition reactions or the formation of alkenes in elimination reactions.
Comparison with Similar Compounds
1-Bromononane: Similar in structure but lacks the double bond.
2-Chloronon-2-ene: Similar in structure but has a chlorine atom instead of bromine.
Non-2-ene: Similar in structure but lacks the bromine atom.
Uniqueness: 2-Bromonon-2-ene is unique due to the presence of both a bromine atom and a double bond, which makes it highly reactive and versatile in various chemical reactions. This combination allows it to participate in a wide range of synthetic applications, making it a valuable compound in organic chemistry and industrial processes.
Properties
CAS No. |
24404-60-2 |
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Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-bromonon-2-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h8H,3-7H2,1-2H3 |
InChI Key |
ZQBHMUDFNAJQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C)Br |
Origin of Product |
United States |
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